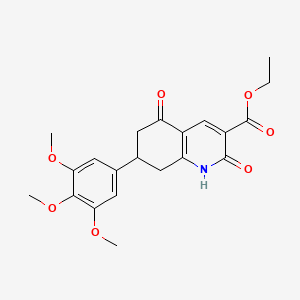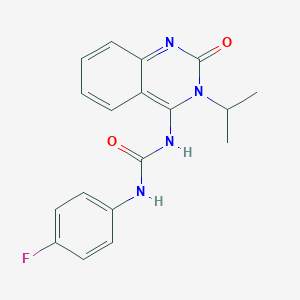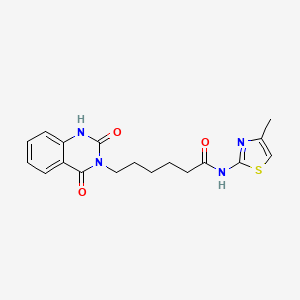![molecular formula C21H14F3N3O3 B14105491 11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14105491.png)
11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethoxy group, which is known for its electron-withdrawing properties, making it a valuable component in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide typically involves multiple steps, starting with the preparation of the core dibenzo[b,e][1,4]diazepine structure. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production .
Chemical Reactions Analysis
Types of Reactions
11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases like hypertension and tuberculosis.
Industry: Utilized in the development of advanced materials, including electrochromic devices.
Mechanism of Action
The mechanism of action of 11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(trifluoromethoxy)phenyl)urea: Known for its use as an insecticide and its potential antitumor activity.
4-(trifluoromethoxy)phenyl-containing polymers: Used in electrochromic devices due to their unique optical properties.
Uniqueness
What sets 11-oxo-N-(4-(trifluoromethoxy)phenyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide apart is its specific structural configuration, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C21H14F3N3O3 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
6-oxo-N-[4-(trifluoromethoxy)phenyl]-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
InChI |
InChI=1S/C21H14F3N3O3/c22-21(23,24)30-14-8-6-13(7-9-14)25-19(28)12-5-10-17-18(11-12)27-20(29)15-3-1-2-4-16(15)26-17/h1-11,26H,(H,25,28)(H,27,29) |
InChI Key |
QZHHYPALJKSIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


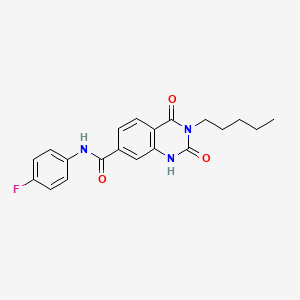
![6-Methyl-3-[(4-propoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14105416.png)
![7-[(4aS,7aR)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B14105427.png)
![(2R,3R,4S)-3,4-dihydroxy-2-[3-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B14105433.png)
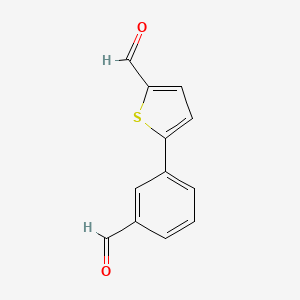
![1-(3-Butoxyphenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105436.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14105449.png)
![6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105451.png)
![4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B14105462.png)
![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105467.png)
![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14105474.png)
